N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)21(17,18)16-11-8-14-13(20-3)15-12(11)19-2/h4-8,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMFOXSTWTUQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethoxypyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or reduced sulfonamides.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of antibacterial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Pyrimidine-Oxazolidinone Hybrids ()
Compounds 8h and 8i in share the 2,4-dimethoxypyrimidin-5-yl moiety but replace the sulfonamide with oxazolidinone-aniline hybrids. Key differences include:
- Structural Features: The oxazolidinone ring introduces rigidity and additional hydrogen-bonding sites compared to the flexible sulfonamide linker.
- Biological Activity: These hybrids exhibit antimicrobial properties, likely due to oxazolidinone’s known inhibition of bacterial protein synthesis .
- Synthetic Routes : Synthesized via cyclocondensation reactions, differing from sulfonamide coupling methods.
Bromo-Morpholinyl Pyrimidine Sulfonamides ()
The compound in (N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide) and ’s analog feature bromine and morpholine substituents on the pyrimidine. Comparisons include:
- Electronic Effects : Bromine’s electron-withdrawing nature contrasts with methoxy’s electron-donating properties, altering reactivity and binding affinity.
- Biological Implications : Bromine may enhance halogen bonding in enzyme active sites, as seen in kinase inhibitors.
- Synthetic Complexity : Brominated pyrimidines require halogenation steps (e.g., NBS in ), increasing synthetic difficulty compared to methoxy derivatives.
Sulfonamide Derivatives with Heterocyclic Modifications ()
- : Features a tetrahydropyrimidinone-sulfonamide hybrid with a fluoro substituent. Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to the target’s methyl group.
- : N-(4-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide has an oxazole ring, increasing steric bulk (logP = 5.17) and reducing solubility .
- : Similar to but with a 2-methoxyphenyl group, demonstrating how minor substituent changes alter physicochemical properties.
Enzyme-Targeting Compounds ()
- : Triarylpyridinones with dimethoxypyrimidine target SARS main protease. The pyridinone core enables π-stacking interactions absent in the sulfonamide target.
- : A GABA receptor ligand with a dimethoxypyrimidine-imidazopyridine scaffold, highlighting divergent pharmacological applications despite shared pyrimidine motifs .
- : GSK2837808A, a quinoline-based LDHA inhibitor, shares the dimethoxypyrimidine group but uses a sulfamoyl linker instead of sulfonamide, illustrating structural versatility in enzyme inhibition .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with methoxy groups and a sulfonamide moiety. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The disc diffusion method was employed to assess antibacterial activity against several bacterial strains.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
| Standard Drug (Amoxicillin) | E. coli | 24 |
| Standard Drug (Amoxicillin) | S. aureus | 22 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through its inhibitory effects on cyclooxygenase enzymes (COX). In vitro studies demonstrated that this compound acts as a COX-2 inhibitor with IC50 values comparable to standard anti-inflammatory drugs.
Table 2: COX Inhibition Data
| Compound Name | COX-2 Inhibition (%) at 10 µM |
|---|---|
| This compound | 75% |
| Celecoxib | 80% |
| Nimesulide | 30% |
The data shows that the compound effectively inhibits COX-2, which is crucial for the synthesis of pro-inflammatory mediators .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, studies indicate that this compound induces apoptosis in MCF-7 breast cancer cells.
Table 3: Cytotoxicity and Apoptosis Induction
| Compound Name | IC50 (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|---|
| This compound | 15.0 ± 1.2 | 13% | 60% |
| Doxorubicin | 8.8 ± 0.5 | 30% | 70% |
The results indicate that while the compound shows promising cytotoxicity against cancer cells, it also demonstrates a significant ability to induce apoptosis .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of sulfonamide derivatives similar to this compound. For instance:
- Study on Antibacterial Efficacy : A comparative study highlighted the effectiveness of various sulfonamides against drug-resistant bacterial strains, where this compound performed notably well.
- In Vivo Anti-inflammatory Study : An animal model demonstrated that treatment with this compound significantly reduced inflammation markers compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) with a substituted pyrimidine amine. Key steps include:
- Amine activation : Use a base such as triethylamine or pyridine to deprotonate the pyrimidine amine (e.g., 5-amino-2,4-dimethoxypyrimidine) and neutralize HCl byproducts .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side-product formation .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds: ~1.76 Å) and dihedral angles (e.g., pyrimidine-sulfonamide torsion angles: 85–90°), critical for confirming molecular geometry .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] expected at ~365.1 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data (e.g., DFT-predicted vs. observed bond angles)?
- Methodological Answer :
- Cross-validation : Compare X-ray crystallographic data (e.g., C–N–S bond angles) with density functional theory (DFT) calculations. Discrepancies >2° may indicate crystal packing effects or solvation .
- Dynamic effects : Use molecular dynamics simulations to assess conformational flexibility in solution vs. solid-state environments .
- Error analysis : Evaluate crystallographic R-factors (e.g., R < 0.05 for high-quality datasets) and refine computational basis sets (e.g., B3LYP/6-311+G(d,p)) .
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly its potential as a GABA receptor ligand?
- Methodological Answer :
- In vitro assays : Perform competitive binding studies using radiolabeled GABA receptor ligands (e.g., H-muscimol) to measure IC values .
- Docking studies : Use homology models of GABA receptors (e.g., α1β2γ2 subtype) to predict binding interactions with the pyrimidine and sulfonamide moieties .
- Functional assays : Patch-clamp electrophysiology on transfected HEK293 cells assesses chloride ion flux modulation .
Q. How can structural modifications to the pyrimidine or sulfonamide groups enhance thermal stability or solubility?
- Methodological Answer :
- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., bromine at position 5) to increase thermal stability (TGA analysis: decomposition >250°C) .
- Sulfonamide substitution : Replace the 4-methyl group with hydrophilic moieties (e.g., hydroxyl or amine) to improve aqueous solubility (e.g., via LogP reduction from ~2.4 to <1.5) .
- Co-crystallization studies : Screen with co-formers (e.g., succinic acid) to generate salts or cocrystals with improved physicochemical properties .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer :
- Non-linear regression : Fit data to a Hill equation model (e.g., GraphPad Prism) to calculate EC and Hill coefficients .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to identify anomalous data points in triplicate experiments .
- Meta-analysis : Compare results with structurally analogous sulfonamides (e.g., N-cyclohexyl-4-methylbenzenesulfonamide) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
